2-(3,4-Dimethylbenzoyl)-6-methoxypyridine
Overview
Description
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, and a methoxy group at the 6 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzoyl)-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid and 6-methoxypyridine.
Acylation Reaction: The 3,4-dimethylbenzoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acyl chloride is then reacted with 6-methoxypyridine in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: 3,4-Dimethylbenzoic acid derivatives.
Reduction: 2-(3,4-Dimethylbenzyl)-6-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylbenzoyl)-6-methoxypyridine exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways involved can vary based on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylbenzoyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3,4-Dimethylbenzoyl)-4-methoxypyridine: The position of the methoxy group is different, potentially altering its chemical properties.
2-(3,4-Dimethylbenzoyl)-6-hydroxypyridine: The hydroxyl group can participate in different types of chemical reactions compared to the methoxy group.
Uniqueness
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXPPSHCNVIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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